molecular formula C17H25N3O3S B497103 (4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone CAS No. 890605-55-7

(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B497103
CAS No.: 890605-55-7
M. Wt: 351.5g/mol
InChI Key: OCJVDVQCXLTWIP-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that features both piperidine and piperazine moieties. These structures are commonly found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the reaction of 4-methylpiperidine with a suitable sulfonyl chloride to introduce the phenylsulfonyl group. This is followed by the reaction with piperazine to form the final compound. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like meta-chloroperoxybenzoic acid (m-CPBA) to form sulfoxides.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA would yield sulfoxides, while reduction with LiAlH4 would yield the corresponding alcohols or amines.

Scientific Research Applications

(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    (4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone is unique due to its specific combination of piperidine and piperazine moieties, along with the phenylsulfonyl group. This unique structure imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development in medicinal chemistry .

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-15-7-9-18(10-8-15)17(21)19-11-13-20(14-12-19)24(22,23)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJVDVQCXLTWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301167133
Record name 1-[(4-Methyl-1-piperidinyl)carbonyl]-4-(phenylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890605-55-7
Record name 1-[(4-Methyl-1-piperidinyl)carbonyl]-4-(phenylsulfonyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890605-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methyl-1-piperidinyl)carbonyl]-4-(phenylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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